molecular formula C9H5ClIN B8192433 5-Chloro-7-iodoquinoline

5-Chloro-7-iodoquinoline

Cat. No.: B8192433
M. Wt: 289.50 g/mol
InChI Key: GNZYZIMBIPTULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of chlorine and iodine atoms at the 5th and 7th positions of the quinoline ring, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct iodination and chlorination of quinoline. The process involves the following steps:

    Starting Material: Quinoline

    Chlorination: Quinoline is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 5th position.

    Iodination: The chlorinated quinoline is then subjected to iodination using iodine or an iodinating agent like iodine monochloride to introduce the iodine atom at the 7th position.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-iodoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-iodoquinoline involves its ability to chelate metal ions such as copper and zinc. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to antimicrobial effects. Additionally, its ability to inhibit certain enzymes related to DNA replication contributes to its antiprotozoal and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-iodoquinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its dual halogenation at the 5th and 7th positions makes it a valuable compound for various synthetic and medicinal applications.

Properties

IUPAC Name

5-chloro-7-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYZIMBIPTULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2Cl)I)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-7-iodoquinoline
Reactant of Route 2
5-Chloro-7-iodoquinoline
Reactant of Route 3
5-Chloro-7-iodoquinoline
Reactant of Route 4
5-Chloro-7-iodoquinoline
Reactant of Route 5
Reactant of Route 5
5-Chloro-7-iodoquinoline
Reactant of Route 6
Reactant of Route 6
5-Chloro-7-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.